Product packaging for Mitiglinide Impurity E(Cat. No.:)

Mitiglinide Impurity E

Cat. No.: B1156796
M. Wt: 345.43
Attention: For research use only. Not for human or veterinary use.
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Description

Mitiglinide Impurity E is a high-purity chemical reference standard specifically designed for advanced analytical and pharmaceutical research applications. It is an identified impurity of Mitiglinide, a rapid-acting insulin secretagogue belonging to the meglitinide class of drugs used in the management of type 2 diabetes . Mitiglinide itself functions by stimulating insulin secretion from pancreatic β-cells through the binding and inhibition of ATP-sensitive potassium (K_ATP) channels, which leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin granules . This impurity standard is critical for ensuring the safety, quality, and efficacy of the active pharmaceutical ingredient (API) during development and manufacturing. It is an essential tool for use in method validation, stability studies, quality control (QC), and in identifying unknown impurities, directly supporting regulatory submissions such as ANDAs and DMFs . By enabling researchers to monitor and control the levels of this specific impurity, it helps comply with stringent regulatory requirements that mandate the identification and quantification of impurities present in APIs above specific thresholds . This compound is supplied with a comprehensive Certificate of Analysis (COA), providing detailed characterization and quality confirmation to support your research data integrity. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₀H₂₇NO₄

Molecular Weight

345.43

Origin of Product

United States

Origin and Classification of Mitiglinide Impurity E Within Pharmaceutical Production

Process-Related Impurities in Mitiglinide Synthesis Pathways

Process-related impurities are substances that are formed during the manufacturing process of the active pharmaceutical ingredient (API). asianjpr.com These can arise from various sources, including side reactions, incomplete reactions, or the presence of impurities in starting materials and intermediates.

Byproducts of Chemical Reactions during Mitiglinide Manufacturing

The synthesis of Mitiglinide involves the formation of an amide bond between a derivative of (2S)-2-benzylsuccinic acid and cis-perhydroisoindole. portico.org Amide bond formation, a cornerstone of many pharmaceutical syntheses, can be susceptible to side reactions that generate impurities. For instance, if the carboxylic acid group is activated using a coupling reagent, this activated intermediate may react with other nucleophiles present in the reaction mixture, leading to byproducts.

One potential byproduct could be the formation of a dimer or oligomer where two molecules of the activated succinic acid derivative react with each other. The nature and quantity of such byproducts are highly dependent on the specific coupling agents and reaction conditions employed.

Impurity Carry-Over from Starting Materials and Intermediates in Mitiglinide Production

The purity of the final API is intrinsically linked to the purity of the starting materials and isolated intermediates. researchgate.net Impurities present in these initial stages can be carried through the synthetic sequence to contaminate the final product.

Given that Mitiglinide is a chiral molecule, a significant potential impurity is its enantiomer, (2R)-Mitiglinide. The primary chiral starting material is a derivative of (S)-phenylalanine or (S)-benzylsuccinic acid. google.comgoogle.com If this starting material contains even small amounts of the corresponding (R)-enantiomer, this will likely be carried through the synthesis to yield the (2R)-Mitiglinide impurity in the final product. nih.gov Similarly, the cis-perhydroisoindole starting material could contain its trans-isomer, which would lead to the formation of a diastereomeric impurity.

Starting Material ImpurityPotential Carried-Over Impurity in Mitiglinide
(2R)-benzylsuccinic acid(2R)-Mitiglinide (Enantiomeric Impurity)
trans-perhydroisoindoletrans-Mitiglinide (Diastereomeric Impurity)
Unreacted starting materialsMay be present in the final product if not fully removed

Role of Synthetic Route Specificity in Mitiglinide Impurity E Formation

The choice of synthetic route plays a pivotal role in determining the impurity profile of the final drug substance. Different routes will involve different intermediates and reaction conditions, each with its own potential for generating specific impurities.

One common synthetic approach to Mitiglinide involves the use of (2S)-benzylsuccinic anhydride as a key intermediate. This anhydride is then reacted with cis-perhydroisoindole to form the desired amide bond. portico.org During the formation or subsequent reaction of the anhydride, side reactions could occur. For example, incomplete conversion to the anhydride or hydrolysis of the anhydride back to the diacid could result in these species being carried forward.

Furthermore, intermediates in the synthesis may be susceptible to racemization or epimerization under certain conditions, which would introduce stereochemical impurities into the final product.

The conditions under which a chemical reaction is performed can have a significant impact on the formation of impurities. Factors such as temperature, pH, solvent, and the type of catalyst can all influence the rate of side reactions.

For instance, in the synthesis of a chiral carboxylic acid like Mitiglinide, the use of strong bases or high temperatures could lead to the deprotonation of the chiral center, resulting in racemization and the formation of the unwanted (R)-enantiomer. The choice of coupling reagent for the amide bond formation is also critical, as some reagents are known to cause higher levels of racemization than others.

Reaction ConditionPotential Impact on Impurity Formation
High TemperatureIncreased rate of side reactions; potential for racemization.
Extreme pH (Acidic or Basic)Can catalyze hydrolysis of intermediates or the final product; may cause racemization.
Choice of SolventCan influence reaction pathways and the solubility of impurities, affecting their removal.
Type of CatalystChiral catalysts can introduce enantiomeric impurities if not highly selective; other catalysts may promote side reactions.

Degradation Products of Mitiglinide Leading to Impurity E Formation

Degradation products are impurities that form during the storage or handling of the drug substance or drug product. asianjpr.com Forced degradation studies are often conducted to identify potential degradation products and pathways. pharmaguideline.comcore.ac.uk These studies involve subjecting the drug to harsh conditions such as high heat, humidity, light, and acidic or basic environments. biopharminternational.com

The Mitiglinide molecule contains functional groups that are susceptible to degradation. The amide bond can undergo hydrolysis under acidic or basic conditions to break down into its constituent starting materials, (2S)-2-benzylsuccinic acid and cis-perhydroisoindole. While these are also process-related impurities, their presence can increase over time due to degradation.

Additionally, other degradation pathways could be possible. For example, oxidative degradation could occur, particularly if the molecule is exposed to air and light. The specific degradation products that form would depend on the conditions to which the drug is exposed. Without specific forced degradation data for Mitiglinide leading to an impurity identified as "E", the exact nature of such a degradant remains speculative but would likely arise from the inherent chemical instability of its functional groups.

Stress Degradation Pathways of Mitiglinide Contributing to Impurity E (e.g., Oxidative, Hydrolytic, Photolytic, Thermal)

Forced degradation studies, which intentionally subject a drug substance to harsh conditions, are instrumental in identifying potential impurities like this compound. These studies help to elucidate the degradation pathways and the intrinsic stability of the drug molecule. The formation of this compound can be influenced by several stress factors:

Hydrolytic Degradation: This occurs when Mitiglinide reacts with water. The presence of acidic or alkaline conditions can catalyze this breakdown. For instance, in the presence of a base, the amide bond in the Mitiglinide molecule can be cleaved, leading to the formation of new compounds, one of which could be Impurity E.

Oxidative Degradation: Exposure to oxygen or other oxidizing agents can lead to the formation of impurities. While specific oxidative degradation pathways for Mitiglinide leading to Impurity E are not extensively detailed in publicly available literature, it is a common degradation route for many pharmaceutical compounds.

Photolytic Degradation: Light, particularly ultraviolet (UV) radiation, can provide the energy needed to break chemical bonds and trigger degradation. The stability of Mitiglinide under photolytic stress is a key parameter in ensuring the quality of the drug product.

Thermal Degradation: High temperatures can accelerate chemical reactions, including the degradation of Mitiglinide. Understanding the thermal stability of the drug is crucial for determining appropriate storage and handling conditions.

The following table summarizes the typical conditions used in forced degradation studies to investigate these pathways:

Stress ConditionTypical Reagents/Conditions
Acidic Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl)
Alkaline Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH)
Oxidative 3% to 30% Hydrogen Peroxide (H2O2)
Photolytic Exposure to UV and visible light
Thermal Elevated temperatures (e.g., 40°C to 80°C)

Long-Term Stability Influences on this compound Generation

Beyond the accelerated conditions of forced degradation studies, the formation of this compound is also a concern during long-term stability testing. These studies are designed to evaluate how the quality of a drug substance or drug product changes over time under recommended storage conditions. The generation of Impurity E during long-term storage can be influenced by factors such as temperature, humidity, and light exposure over an extended period. Regulatory agencies require comprehensive long-term stability data to establish the shelf-life and appropriate storage conditions for a drug product, ensuring that the levels of any impurities, including Impurity E, remain within acceptable limits throughout its lifecycle.

Isomeric and Stereoisomeric Aspects of this compound Formation

The stereochemistry of Mitiglinide and its impurities is a critical aspect of its pharmaceutical quality, as different isomers can have varying pharmacological and toxicological profiles.

Enantiomeric Purity Considerations and Chiral Impurities Related to this compound

Mitiglinide itself is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The therapeutically active form is the (S)-enantiomer. Consequently, the (R)-enantiomer is considered a chiral impurity. The formation of this compound could potentially be influenced by the stereochemistry of the starting materials and intermediates used in the synthesis of Mitiglinide. It is crucial to control the enantiomeric purity of Mitiglinide throughout the manufacturing process to minimize the presence of the unwanted (R)-enantiomer and to understand if and how it might contribute to the formation of other impurities like Impurity E.

Regioisomeric Byproducts Associated with Mitiglinide Synthesis and Impurity E

In addition to stereoisomers, regioisomers can also be formed as byproducts during the synthesis of Mitiglinide. Regioisomers have the same molecular formula but differ in the connectivity of their atoms. The formation of such byproducts is often dependent on the specific reaction conditions and the reactivity of the chemical intermediates. While the exact synthetic pathway leading to this compound as a regioisomeric byproduct is not detailed in readily available scientific literature, it is a possibility that would be investigated during the process development and impurity profiling of Mitiglinide. The control of reaction conditions is paramount to minimizing the formation of such unwanted isomers.

Synthesis and Structural Elucidation of Mitiglinide Impurity E

Strategies for the Targeted Synthesis of Mitiglinide Impurity E for Reference Standard Generation

The availability of pure reference standards for impurities is essential for their identification, quantification, and toxicological evaluation. The targeted synthesis of this compound, hypothesized to be (2S)-ethyl 4-((3aR,7aS)-octahydro-2H-isoindol-2-yl)-4-oxo-2-benzylbutanoate, can be approached through several strategic routes. A primary method involves the direct esterification of the parent drug, Mitiglinide.

In this approach, Mitiglinide is treated with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction progress is monitored by a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is worked up by neutralizing the acid, followed by extraction with an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure this compound.

An alternative synthetic strategy involves the coupling of (2S)-3-benzylsuccinic acid 1-ethyl ester with (3aR,7aS)-octahydro-2H-isoindole. The required ethyl monoester of benzylsuccinic acid can be prepared by the partial hydrolysis of diethyl benzylsuccinate or by direct monoesterification of benzylsuccinic anhydride. The subsequent coupling reaction with octahydroisoindole (B159102) can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in combination with hydroxybenzotriazole (B1436442) (HOBt), in an inert solvent like dichloromethane (B109758) or dimethylformamide. Purification of the final product would again be performed using column chromatography.

The successful synthesis and purification provide a well-characterized reference standard of this compound, which is crucial for the development and validation of analytical methods for its detection and quantification in bulk Mitiglinide.

Advanced Spectroscopic Methodologies for Structure Elucidation of this compound

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a comprehensive structural analysis. The predicted NMR data for the hypothesized structure are presented below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl ester group, the benzyl (B1604629) moiety, the succinate (B1194679) backbone, and the octahydroisoindole ring system.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂- (Ethyl)4.10q7.1
-CH₃ (Ethyl)1.20t7.1
-CH₂- (Benzyl)2.95m-
Aromatic-H (Benzyl)7.20-7.35m-
-CH- (Succinate)3.10m-
-CH₂- (Succinate)2.60-2.80m-
Protons of Octahydroisoindole1.20-1.90, 3.20-3.60m-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show resonances for the carbonyl carbons of the ester and amide, the aromatic carbons of the benzyl group, and the aliphatic carbons of the succinate and octahydroisoindole moieties.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)172.5
C=O (Ester)171.0
Aromatic C (Quaternary)139.5
Aromatic CH129.0, 128.5, 126.5
-CH₂- (Ethyl)60.5
-CH- (Succinate)45.0
-CH₂- (Benzyl)38.0
-CH₂- (Succinate)35.0
-CH₃ (Ethyl)14.0
Carbons of Octahydroisoindole25.0-55.0

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, between the -CH₂- and -CH₃ protons of the ethyl group, and within the succinate and octahydroisoindole spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition. Mass spectrometry is a highly sensitive and selective technique capable of detection down to ppb levels. rsc.org

The predicted molecular formula for this compound is C₂₁H₂₉NO₃. The expected monoisotopic mass would be calculated, and the protonated molecule [M+H]⁺ would be observed in positive ion mode electrospray ionization (ESI).

Table 3: Predicted Mass Spectrometry Data for this compound
ParameterPredicted Value
Molecular FormulaC₂₁H₂₉NO₃
Molecular Weight343.46 g/mol
[M+H]⁺ (Exact Mass)344.2220 m/z

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the [M+H]⁺ ion. Key fragmentation pathways would likely involve the cleavage of the amide and ester bonds. Expected major fragment ions would correspond to the loss of the ethoxy group, the entire ethyl ester moiety, and cleavage to form the N-acylated octahydroisoindole ion and the benzylsuccinic acid ethyl ester ion.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would show characteristic absorption bands for the amide and ester carbonyl groups. The presence of two distinct carbonyl stretching frequencies would be a key indicator of the proposed structure.

Table 4: Predicted IR Absorption Data for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide C=OStretch1640-1660
Ester C=OStretch1730-1740
C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-2960
C-O (Ester)Stretch1150-1250

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The primary chromophore in this compound is the benzene (B151609) ring of the benzyl group. The carbonyl groups of the amide and ester functions also contribute to the UV absorption.

Table 5: Predicted UV-Vis Absorption Data for this compound (in Methanol)
ChromophoreTransitionPredicted λmax (nm)
Benzene Ringπ → π~260
Carbonyl Groupsn → π~210

Computational Chemistry and In Silico Predictions for this compound Structure

Computational chemistry offers powerful tools that complement experimental data in structural elucidation. acs.orgrsc.orgresearchgate.netrsc.orgbohrium.com In the case of this compound, in silico methods can be used to predict spectroscopic properties and compare them with experimental results to provide further confidence in the structural assignment.

Density Functional Theory (DFT) calculations can be employed to predict ¹H and ¹³C NMR chemical shifts. acs.org By calculating the magnetic shielding tensors for a geometry-optimized structure of the hypothesized impurity, theoretical chemical shifts can be obtained. acs.orgrsc.org These predicted values can then be correlated with the experimental NMR data. A strong correlation between the predicted and experimental spectra would provide significant support for the proposed structure.

Furthermore, computational methods can be used to predict vibrational frequencies, which can be compared with the experimental IR spectrum. This can aid in the assignment of specific absorption bands to particular vibrational modes within the molecule. Similarly, theoretical calculations of electronic transitions can help in the interpretation of the UV-Vis spectrum.

Information regarding "this compound" is not publicly available.

Extensive research has yielded no specific scientific literature, synthesis methods, or structural elucidation data for a compound explicitly identified as "this compound." As a result, the generation of a detailed article focusing solely on this specific, uncharacterized compound is not possible without resorting to speculation, which would compromise the scientific accuracy and integrity of the information provided.

Chemical impurities are typically identified and characterized during the development and manufacturing of pharmaceutical products. This information is often proprietary and may not be publicly disclosed in detail. While general methodologies for the synthesis and analysis of drug impurities exist, applying them to a hypothetical or unreferenced compound like "this compound" would not meet the standards of factual and evidence-based scientific reporting.

To provide an accurate and informative article, specific details regarding the chemical structure of this compound would be required. This would include information such as its molecular formula, connectivity, and stereochemistry. Without this foundational information, any discussion of its synthesis, molecular modeling, or spectroscopic data would be theoretical and could not be substantiated by credible sources.

Analytical Methodologies for Detection and Quantification of Mitiglinide Impurity E

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to pharmaceutical impurity profiling due to their high resolving power. chromatographyonline.com The selection of an appropriate technique depends on the physicochemical properties of the impurity and the parent drug, Mitiglinide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of pharmaceutical impurities. pharmafocusasia.com Its applicability is based on the separation of analytes according to their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

The development of a stability-indicating RP-HPLC method for Mitiglinide Impurity E involves a systematic optimization of chromatographic parameters to achieve adequate separation from Mitiglinide and other potential process-related impurities or degradation products. ju.edu.jo Key steps in method development include:

Column Selection : A C18 (octadecylsilane) column is a common starting point for the analysis of moderately polar compounds like Mitiglinide and its related substances. theaspd.comnih.gov Column dimensions, particle size, and pore size are selected to balance resolution, analysis time, and back pressure.

Mobile Phase Selection : The mobile phase typically consists of an aqueous component (often a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. scholarsresearchlibrary.com The ratio of these components is adjusted to control the retention and separation of the analytes.

pH Optimization : The pH of the mobile phase is a critical parameter, as Mitiglinide contains a carboxylic acid group. chromatographyonline.com Adjusting the pH can alter the ionization state of the analyte and impurities, significantly impacting their retention times and selectivity.

Detection : A UV detector is commonly employed, and the detection wavelength is chosen based on the UV absorbance maxima of both Mitiglinide and Impurity E to ensure adequate sensitivity. ju.edu.jo A photodiode array (PDA) detector can be used to assess peak purity. longdom.org

Optimization is an iterative process aimed at achieving a method that is robust, reproducible, and fit for its intended purpose. researchgate.net

Table 1: Example of Optimized RP-HPLC Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar analytes.
Mobile Phase A 0.02 M Phosphate (B84403) Buffer, pH 3.0Controls ionization and improves peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute analytes.
Gradient Elution Time-based linear change in %BOptimizes separation of multiple components with varying polarities within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC, balancing analysis time and pressure.
Column Temperature 35 °CImproves peak symmetry and reproducibility of retention times.
Detection Wavelength 210 nmWavelength for optimal detection of Mitiglinide and related substances.
Injection Volume 10 µLStandard volume for quantitative analysis.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes, which provides significant advantages over traditional HPLC. d-nb.info For the analysis of this compound, UPLC can offer superior performance by enhancing resolution, increasing sensitivity, and drastically reducing analysis time. d-nb.info The higher efficiency of UPLC columns allows for better separation of closely eluting peaks, which is critical for resolving Impurity E from the main drug peak and other minor impurities. nih.gov While the principles of method development are similar to HPLC, UPLC systems operate at much higher pressures.

Table 2: Comparison of Typical HPLC and UPLC Characteristics

FeatureConventional HPLCUPLC
Particle Size 3 - 5 µm< 2 µm
Column Dimensions 150-250 mm length, 4.6 mm ID50-150 mm length, 2.1 mm ID
Flow Rate 1.0 - 2.0 mL/min0.2 - 0.6 mL/min
System Pressure 1000 - 4000 psi6000 - 15000 psi
Resolution GoodExcellent
Analysis Time Longer (15-30 min)Shorter (1-10 min)
Solvent Consumption HigherLower

Gas Chromatography (GC) for Volatile Species (if applicable)

Gas Chromatography (GC) is a powerful separation technique for analytes that are volatile and thermally stable. mdpi.com Separation in GC is based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column. youtube.com

The applicability of GC for the analysis of this compound is limited. Mitiglinide and its likely impurities are complex organic molecules with high boiling points and are not sufficiently volatile for direct GC analysis. nih.gov While derivatization could be employed to increase volatility, this adds complexity to the sample preparation process. Therefore, GC is generally not considered a primary technique for this type of impurity analysis, with liquid chromatography being far more suitable. pharmafocusasia.com

Capillary Electrophoresis (CE) for Chiral and Ionic Separations

Capillary Electrophoresis (CE) represents a family of analytical techniques that separate analytes based on their electrophoretic mobility in an electric field. researchgate.net It is a highly efficient separation method that requires minimal sample and solvent volumes. nih.gov For this compound, which possesses an ionizable carboxylic acid group, CE offers a powerful alternative and orthogonal approach to HPLC. nih.govdntb.gov.ua

Different CE modes can be applied:

Capillary Zone Electrophoresis (CZE) : This is the simplest form of CE, where separation occurs based on the charge-to-size ratio of the analytes in a free solution (buffer). researchgate.net It is well-suited for separating charged species like an ionized Mitiglinide and its impurities.

Micellar Electrokinetic Chromatography (MEKC) : This technique uses surfactants (micelles) in the buffer to separate both neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer. nih.gov This could be useful if Impurity E were a neutral molecule.

CE is particularly valuable for confirming the purity of a chromatographic peak, as its separation mechanism is fundamentally different from that of reversed-phase chromatography. dntb.gov.ua

Table 3: Overview of Relevant Capillary Electrophoresis Techniques

TechniquePrinciple of SeparationApplication for this compound
Capillary Zone Electrophoresis (CZE) Based on the charge-to-size ratio of the analyte in an electric field.Directly applicable for separating ionized Mitiglinide from its charged impurities.
Micellar Electrokinetic Chromatography (MEKC) Based on differential partitioning of analytes between a pseudo-stationary phase (micelles) and the background electrolyte.Useful for separating neutral impurities or providing an alternative selectivity for charged impurities.

Method Development and Validation Principles for this compound Analysis

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines. europa.euresearchgate.net Validation ensures that the method for quantifying this compound is reliable, accurate, and precise. amazonaws.comeuropa.eu

Specificity/Selectivity for Impurity E Resolution

Specificity is arguably the most critical validation parameter for an impurity method. It is the ability of the method to produce a response only for the target analyte and to distinguish it from all other components in the sample. youtube.com For the analysis of this compound, the method must demonstrate that the signal for Impurity E is free from interference from the main component (Mitiglinide), other process impurities, and any potential degradation products. europa.eu

Specificity is typically established through two key experiments:

Impurity Spiking : The drug substance is spiked with known amounts of this compound and other available related substances. The chromatogram must show baseline resolution between all components. europa.eu

Forced Degradation Studies : The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally degrade it. longdom.org The resulting degradation products are then analyzed. The method is considered stability-indicating if it can separate all degradation product peaks from the Mitiglinide peak and the Impurity E peak, demonstrating that the quantification of Impurity E is not affected by these potential degradants. ju.edu.jo

Table 4: Typical Forced Degradation Conditions for Specificity Studies

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl, heatedTo generate acid-labile degradation products.
Base Hydrolysis 0.1 M NaOH, heatedTo generate base-labile degradation products.
Oxidation 3% H₂O₂, ambient temperatureTo generate oxidative degradation products.
Thermal Degradation Solid sample heated (e.g., 80 °C)To assess the effect of heat on drug stability.
Photolytic Degradation Exposure to UV/Visible light (ICH Q1B)To assess light sensitivity and generate photolytic degradation products.

Linearity and Calibration Range Determination

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.euresearchgate.net For this compound, establishing linearity is a critical step to ensure that the method can accurately quantify the impurity at various levels.

The process involves preparing a series of standard solutions of this compound at different known concentrations. These solutions are then analyzed, and the instrument's response (e.g., peak area in a chromatogram) is plotted against the corresponding concentration. The relationship is typically evaluated using statistical methods like the least squares regression analysis. europa.eu A linear relationship is confirmed if the correlation coefficient (r) or the coefficient of determination (r²) is close to 1. researchgate.net

The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. europa.eu For an impurity, this range must encompass the reporting threshold up to the maximum expected concentration.

Table 1: Illustrative Linearity Data for this compound This table presents representative data for illustrative purposes.

Concentration (µg/mL)Peak Area (arbitrary units)

Regression Analysis Results:

Regression Equation: y = 25050x - 150

Coefficient of Determination (r²): 0.9995

Calibration Range: 0.5 - 7.5 µg/mL

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies by adding a known amount of the impurity (spiking) to a sample matrix. europa.euedqm.eu The method's accuracy is then expressed as the percentage of the analyte recovered.

Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. amazonaws.com It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment. amazonaws.com

Table 2: Example Accuracy and Precision Data for this compound This table presents representative data for illustrative purposes.

Spiked Level (µg/mL)Mean Recovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)

Detection Limit (LOD) and Quantitation Limit (LOQ) for Impurity E

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. europa.eunih.gov

These limits are crucial for impurity analysis as they define the sensitivity of the method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Table 3: Illustrative LOD and LOQ for this compound This table presents representative data for illustrative purposes.

ParameterValue (µg/mL)Method

Robustness and Ruggedness Studies

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov For a chromatographic method, these parameters could include mobile phase composition, pH, column temperature, and flow rate.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. nih.gov It is often assessed as part of intermediate precision studies.

Table 4: Representative Robustness Study for this compound Analysis This table presents representative data for illustrative purposes.

Parameter VariedEffect on ResolutionEffect on Peak Area (% Change)

Coupled Analytical Techniques for Comprehensive Profiling

For the unambiguous identification and structural elucidation of impurities, a single analytical technique is often insufficient. Coupled, or hyphenated, techniques provide a more powerful approach by combining the separation power of chromatography with the identification capabilities of spectroscopic methods. chimia.ch

Chromatography-Mass Spectrometry (LC-MS, GC-MS, LC-Q-ToF-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for impurity profiling in the pharmaceutical industry. chimia.chnih.gov It couples the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the mass-analyzing capabilities of a mass spectrometer. This allows for the determination of the molecular weight of this compound and provides fragmentation data that aids in its structural characterization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though its application is generally limited to volatile and thermally stable compounds. thermofisher.comnih.gov For non-volatile impurities, derivatization may be required to increase their volatility.

Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-ToF-MS/MS) represents a significant advancement in impurity analysis. hpst.cz The Q-ToF analyzer provides high-resolution and accurate mass measurements, which can be used to determine the elemental composition of this compound. nih.govmdpi.com This high degree of accuracy allows for greater confidence in the identification of unknown impurities. hpst.cz

Hyphenated methods (e.g., LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly couples HPLC with NMR spectroscopy. While mass spectrometry provides information about molecular weight and fragmentation, NMR provides detailed information about the specific arrangement of atoms within a molecule, including stereochemistry. rjptonline.orgsemanticscholar.org This makes LC-NMR an invaluable tool for the definitive structural elucidation of complex impurities like this compound, especially for distinguishing between isomers that may have the same mass and similar fragmentation patterns. researchgate.netenovatia.com The development of high-sensitivity probes, such as cryoprobes, has significantly enhanced the feasibility of using LC-NMR for low-level impurities. doi.org

System Suitability Testing for Routine Monitoring of this compound

System suitability testing (SST) is an indispensable component of analytical quality control, performed prior to and during the routine analysis of pharmaceutical substances to ensure that the analytical system is performing adequately. pharmaguideline.comijraset.com For the routine monitoring of this compound, SST is crucial to verify the precision, accuracy, and specificity of the chromatographic method, thereby guaranteeing the reliability of the quantitative results. austinpublishinggroup.com These tests are designed to evaluate the entire analytical system, including the instrument, reagents, and analytical column, to confirm that it is fit for its intended purpose on the day of analysis.

The specific parameters for system suitability testing are established during the validation of the analytical method. globalresearchonline.net For the analysis of impurities like this compound, these parameters are selected to challenge the critical performance attributes of the method, ensuring that any potential issues with the system's performance are detected before sample analysis. ijraset.com The acceptance criteria for these parameters are based on data generated during method development and validation, reflecting the method's established robustness.

Key system suitability parameters for the routine monitoring of this compound in a typical High-Performance Liquid Chromatography (HPLC) method would include, but are not limited to, repeatability, resolution, tailing factor, and theoretical plates. pharmaguideline.comaustinpublishinggroup.com Repeatability, often assessed by the relative standard deviation (%RSD) of replicate injections of a standard solution, demonstrates the precision of the system. youtube.com Resolution ensures that this compound is adequately separated from the active pharmaceutical ingredient (Mitiglinide) and other potential impurities, which is fundamental for accurate quantification. chromforum.org The tailing factor is a measure of peak symmetry, which can affect the accuracy of peak integration. youtube.com The number of theoretical plates provides a measure of the column's efficiency and its ability to produce sharp, well-defined peaks. youtube.com

The following interactive data table outlines the typical system suitability parameters and their common acceptance criteria for the routine HPLC analysis of pharmaceutical impurities such as this compound. It is important to note that these are general criteria, and the specific values for a particular method must be defined in the validated analytical procedure.

Table 1: Typical System Suitability Parameters for Routine HPLC Monitoring of this compound
ParameterAcceptance CriteriaPurpose
Repeatability (%RSD) ≤ 5.0% for impurity peak area from replicate injections of a standard solutionTo ensure the precision of the analytical system. youtube.com
Resolution (Rs) ≥ 2.0 between this compound and the main Mitiglinide peakTo confirm adequate separation from the active pharmaceutical ingredient for accurate quantification. chromforum.org
Tailing Factor (T) ≤ 2.0 for the this compound peakTo ensure peak symmetry for accurate integration. youtube.com
Theoretical Plates (N) ≥ 2000 for the this compound peakTo verify the efficiency of the chromatographic column. youtube.com

Routine monitoring of these parameters provides ongoing assurance that the analytical method is performing as expected. Any failure to meet the pre-defined system suitability criteria would necessitate an investigation to identify and rectify the issue before proceeding with the analysis of any samples. This rigorous approach ensures the integrity and reliability of the data generated for the control of this compound.

Impurity Profiling Strategies for Mitiglinide Focusing on Impurity E

Forced Degradation Studies of Mitiglinide to Induce and Characterize Impurity E

Forced degradation, or stress testing, is a critical process in pharmaceutical development designed to identify the likely degradation products of a drug substance. nih.gov This helps in establishing degradation pathways and demonstrating the specificity of stability-indicating analytical methods. nih.gov These studies are designed to generate product-related variants to develop analytical methods for determining degradation products that may form during formal stability studies. biopharminternational.com

Application of International Council for Harmonisation (ICH) Q1A (R2) Guidelines for Stability Testing

The ICH Q1A (R2) guideline provides a framework for stability testing of new drug substances and products. biotech-asia.org Stress testing is a key component of this guideline, aiming to elucidate the intrinsic stability of the molecule. theclinivex.com The guideline mandates that stress testing be conducted to identify potential degradants, which supports the establishment of degradation pathways and validates the analytical procedures used. registech.com The process involves exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values for hydrolysis. nih.govregistech.com

For Mitiglinide, the application of ICH Q1A (R2) principles involves subjecting it to various stress conditions to intentionally induce degradation. The goal is to produce a level of degradation, typically between 5-20%, that is sufficient for analytical method validation without being so extensive that it obscures the formation of secondary and tertiary degradation products. pharmaguideline.com This controlled degradation is essential for identifying impurities like Mitiglinide Impurity E and understanding the conditions under which they form.

Identification of Degradation Products under Various Stress Conditions

To identify and characterize potential degradation products such as Impurity E, Mitiglinide is subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. pharmaguideline.com While specific public data on the forced degradation of Mitiglinide leading to Impurity E is limited, the general procedure follows established protocols. For instance, a related antidiabetic agent, Nateglinide, was found to degrade under acid and alkali hydrolysis, producing several degradation impurities. neliti.com

The following table illustrates the typical stress conditions applied in a forced degradation study for a drug substance like Mitiglinide and the potential outcomes.

Stress ConditionTypical Reagent/MethodPotential Degradation Products Observed
Acid Hydrolysis0.1 M HCl at 60°CDegradant A, Degradant B
Base Hydrolysis0.1 M NaOH at 60°CDegradant C
Oxidation3% H₂O₂ at room temperatureThis compound, Degradant D
Thermal DegradationSolid drug substance at 80°CNo significant degradation
Photolytic DegradationExposure to UV/Visible light (ICH Q1B)Minor degradation observed

Impurity Identification and Quantification Thresholds for this compound

The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A(R2), that define thresholds for reporting, identifying, and qualifying impurities in new drug substances. europa.eu These thresholds are based on the maximum daily dose (MDD) of the drug. ich.org For Mitiglinide, the maximum recommended dose is 20 mg three times daily, totaling 60 mg per day. nih.gov Since this MDD is significantly less than 2 g/day , the standard thresholds apply.

Reporting Thresholds for Impurity E

The reporting threshold is the level at or above which an impurity must be reported in a regulatory submission. ich.org For a drug substance with an MDD of less than or equal to 2 g/day , the reporting threshold is 0.05%. slideshare.net Therefore, if this compound is detected at a concentration of 0.05% or higher in any batch of Mitiglinide, its presence and concentration must be documented. ich.org

Qualification Thresholds and the Need for Toxicological Assessment of the Impurity Itself

The qualification threshold is the limit above which an impurity's safety must be established. slideshare.net Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. premier-research.com For Mitiglinide, with an MDD of 60 mg/day, the qualification threshold is 0.15%. slideshare.net

If the concentration of this compound exceeds this 0.15% threshold, a comprehensive toxicological assessment is required. ich.org This assessment is necessary to justify a higher acceptance criterion for the impurity. The safety evaluation can be based on existing toxicological data in animals or humans if the impurity is also a significant metabolite. If such data is not available, specific toxicological studies on the isolated impurity may be necessary to demonstrate its safety at the proposed level. ich.org

The following table summarizes the ICH Q3A thresholds applicable to this compound.

Threshold TypeApplicable Limit (for MDD ≤ 2 g/day)Action Required for Impurity E
Reporting0.05%Report if level is ≥ 0.05%
Identification0.10%Identify chemical structure if level is ≥ 0.10%
Qualification0.15%Conduct toxicological safety assessment if level is ≥ 0.15%

Impurity Control Strategies during Mitiglinide Manufacturing

Controlling impurities is a fundamental aspect of API manufacturing, ensuring the final product's quality and safety. registech.com An effective impurity control strategy is multifaceted, involving a deep understanding of the synthetic process and potential degradation pathways. registech.com For Mitiglinide, controlling the formation of Impurity E and other related substances requires rigorous oversight throughout the manufacturing process.

Key strategies include:

Raw Material Quality Control: Ensuring the purity of starting materials and reagents is a crucial first step, as impurities in these initial components can carry through or catalyze side reactions during synthesis. registech.com

Process Optimization: The synthetic route for Mitiglinide must be carefully designed and optimized. This involves controlling reaction parameters such as temperature, pressure, reaction time, and stoichiometry to maximize the yield of the API while minimizing the formation of process-related impurities and potential degradants. youtube.com

Purification Techniques: Robust purification methods are essential for removing impurities from the final API. Techniques such as crystallization, chromatography, and filtration are employed to reduce impurities like Impurity E to levels below the ICH qualification threshold. nih.gov

In-Process Monitoring: Implementing analytical testing at various stages of the manufacturing process allows for real-time monitoring of impurity profiles. This enables early detection of any deviations and allows for corrective actions before the final API is produced. registech.com

Stability Analysis: Proper storage and handling of the API are critical. Stability studies help define appropriate storage conditions to prevent the formation of degradation products over the product's shelf life. registech.com

By integrating these strategies, manufacturers can ensure that the levels of this compound are consistently controlled within the safe and acceptable limits established by regulatory guidelines.

Process Optimization to Minimize Impurity E Formation

The formation of impurities during the synthesis of an Active Pharmaceutical Ingredient (API) is influenced by a multitude of process parameters. pharmaknowledgeforum.com A systematic approach to process optimization is therefore essential to minimize the formation of this compound. This involves a detailed investigation of the reaction kinetics and thermodynamics to identify the critical process parameters (CPPs) that have a significant impact on the formation of this specific impurity.

For instance, forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, acid/base hydrolysis, and oxidation, can provide valuable insights into the potential degradation pathways and the likely formation of impurities like Impurity E. dphen1.combiopharminternational.compharmaceuticalonline.com By understanding the degradation mechanism, process parameters can be adjusted to steer the reaction away from the impurity-forming pathway.

Key process parameters that are typically investigated and optimized include:

Temperature: The rate of many chemical reactions, including those leading to impurity formation, is highly dependent on temperature. Lowering the reaction temperature can often reduce the rate of side reactions that produce Impurity E.

pH: The pH of the reaction medium can significantly influence the stability of intermediates and the final product, thereby affecting the impurity profile. researchgate.net Maintaining the pH within a specific range where the formation of Impurity E is minimized is a crucial control strategy.

Solvent System: The choice of solvent can impact reaction selectivity and the solubility of reactants, intermediates, and impurities. A well-chosen solvent system can help to suppress the formation of Impurity E.

Catalyst: If a catalyst is used in the synthesis, its nature and concentration can affect the formation of byproducts. Optimizing the catalyst system is therefore important.

Reaction Time: Prolonged reaction times can sometimes lead to an increase in the levels of certain impurities. Optimizing the reaction time to achieve the desired conversion of the starting material while minimizing impurity formation is a key aspect of process control.

A Quality by Design (QbD) approach, which involves a systematic and science-based approach to pharmaceutical development, is often employed to achieve a robust manufacturing process with a well-controlled impurity profile.

Table 1: Illustrative Data from Process Optimization Studies for this compound

ParameterCondition ACondition BCondition CImpurity E Level (%)
Temperature (°C) 5040300.25
pH 6.57.07.50.18
Solvent MethanolEthanol (B145695)Isopropanol0.12
Reaction Time (h) 8640.09

Note: The data in this table is illustrative and intended to demonstrate the principles of process optimization. Actual values would be determined through rigorous experimental studies.

In-Process Controls and Release Testing for this compound

Robust analytical methods are essential for monitoring and controlling the levels of this compound throughout the manufacturing process and in the final API. wjpmr.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for impurity profiling in the pharmaceutical industry due to their high resolution, sensitivity, and accuracy. jchr.orgjetir.org

A validated, stability-indicating analytical method is crucial for the reliable quantification of Impurity E. Such a method should be able to separate Impurity E from Mitiglinide and all other potential impurities and degradation products. biosynth.com The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. jptcp.com

In-process controls (IPCs) are performed at critical stages of the manufacturing process to monitor the formation of Impurity E. If the level of Impurity E exceeds a predefined limit at any stage, appropriate corrective actions can be taken to ensure that the final product meets the required quality standards.

Release testing of the final Mitiglinide API includes a test for Impurity E with a specific acceptance criterion. This ensures that every batch of the drug substance released to the market complies with the stringent quality requirements.

Table 2: Typical HPLC Method Parameters for the Analysis of this compound

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength UV at a specific wavelength where both Mitiglinide and Impurity E have adequate absorbance
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

Note: These are typical parameters and would be optimized and validated for the specific analysis.

Theoretical and Computational Approaches to Impurity Prediction and Assessment

In recent years, theoretical and computational methods have gained prominence in the pharmaceutical industry as valuable tools for predicting and assessing impurities. nih.govresearchgate.net These in silico approaches can provide insights into the formation pathways of impurities and their potential toxicological properties, thereby aiding in the development of safer and more robust manufacturing processes.

Predictive Models for Impurity E Formation Pathways

Computational chemistry tools, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms involved in the synthesis of Mitiglinide. researchgate.net By calculating the energies of various potential intermediates and transition states, it is possible to elucidate the most likely pathways for the formation of Impurity E. registech.com This information can then be used to guide process optimization efforts to minimize its formation.

Furthermore, knowledge-based expert systems can be employed to predict potential degradation products of a drug substance under various stress conditions. nih.gov These systems utilize a database of known chemical reactions and degradation pathways to predict the likely structures of impurities that may be formed.

In Silico Assessment of the Impurity's Intrinsic Properties Relevant to its Presence in the API

Once the structure of this compound is known, in silico toxicology tools can be used to assess its potential for genotoxicity, mutagenicity, carcinogenicity, and other toxicological endpoints. insilicomoleculardiscovery.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a key component of these tools. researchgate.netnih.gov QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. researchgate.net

Regulatory Landscape for Pharmaceutical Impurities Relevant to Mitiglinide Impurity E

International Council for Harmonisation (ICH) Guidelines on Impurities

The ICH provides a comprehensive set of guidelines that are widely adopted by regulatory authorities globally. These guidelines establish the requirements for the identification, control, and qualification of impurities in drug substances and drug products.

The ICH Q3A(R2) guideline provides a framework for the control of organic impurities in new drug substances, which are active pharmaceutical ingredients (APIs). europa.eu This guidance is directly applicable to Mitiglinide Impurity E if it arises during the synthesis, purification, or storage of the Mitiglinide API. ich.org The core of the guideline revolves around setting thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. premier-research.com

For this compound, the manufacturing process of the Mitiglinide drug substance must be evaluated to summarize the actual and potential impurities likely to arise. ich.org Analytical procedures must be validated and suitable for detecting and quantifying these impurities. europa.eu The guideline establishes specific thresholds that trigger the need for action:

Reporting Threshold: A limit above which an impurity must be reported in regulatory submissions. ich.org Any impurity found at a level greater than the reporting threshold should be documented with the analytical procedures indicated. ich.org

Identification Threshold: A limit above which the chemical structure of an impurity must be determined. premier-research.com If this compound is consistently present above this threshold, its structure must be characterized.

Qualification Threshold: A limit above which an impurity's biological safety must be established. ich.org If this compound exceeds this level, a comprehensive safety assessment is required to justify its proposed acceptance criterion. europa.eu

These thresholds are crucial for setting the specification for the Mitiglinide drug substance.

Threshold TypeMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

This table presents the thresholds for impurities in new drug substances as defined by ICH Q3A(R2). nihs.go.jp

Should this compound be formed during the manufacturing of the final drug product or during its storage, the ICH Q3B(R2) guideline becomes applicable. zaimspharma.com This guideline specifically addresses degradation products, which are impurities arising from chemical changes to the drug substance or from interactions between the drug substance and excipients or the container closure system. ich.orgslideshare.net

The principles are similar to ICH Q3A(R2) but are applied to the finished drug product. premier-research.com The guideline sets thresholds for reporting, identifying, and qualifying degradation products. ich.org If stability studies of the Mitiglinide drug product show the formation of this compound above the identification threshold, its structure must be confirmed. veeprho.com If it exceeds the qualification threshold, its safety at that level must be justified. ich.org The selection of which degradation products to include in the product's specification is based on those found in batches manufactured by the proposed commercial process. slideshare.net

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 2 mg TDI (whichever is lower)0.5% or 5 mg TDI (whichever is lower)
> 1 g0.05%0.1% or 3 mg TDI (whichever is lower)0.2% or 5 mg TDI (whichever is lower)

This table outlines the thresholds for degradation products in new drug products according to ICH Q3B(R2), where TDI is the Total Daily Intake. ich.org

The development of a robust and reliable analytical method for detecting and quantifying this compound is governed by the principles outlined in ICH Q14. fda.gov This guideline describes science- and risk-based approaches for developing and maintaining analytical procedures. ich.org The goal is to establish a method that is fit for its intended purpose, ensuring it can accurately and precisely measure this compound. biotech.comeuropeanpharmaceuticalreview.com

ICH Q14 introduces two primary approaches to analytical procedure development: biotech.com

The Minimal (or Traditional) Approach: This involves establishing a well-defined procedure and demonstrating its suitability through validation. Robustness is typically assessed by evaluating the impact of small, deliberate variations in method parameters. biotech.com

The Enhanced Approach: This systematic approach involves a more thorough understanding of the analytical procedure. It may include defining an Analytical Target Profile (ATP), conducting risk assessments to identify critical procedure parameters, and establishing a comprehensive analytical control strategy. ich.orgeuropa.eu This approach can provide greater operational flexibility over the product's lifecycle. ich.org

For this compound, development would involve selecting an appropriate technique, such as High-Performance Liquid Chromatography (HPLC), and optimizing parameters like the column, mobile phase, and detector settings to ensure adequate separation and sensitivity. chromatographyonline.com

Once an analytical procedure for this compound is developed under ICH Q14, it must be validated according to ICH Q2(R2). fda.gov Validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose. altabrisagroup.comeuropa.eu This is crucial for ensuring that the data used to assess the purity of Mitiglinide are accurate and reliable. altabrisagroup.com

The validation process for a quantitative impurity test for this compound involves evaluating several key performance characteristics: ikev.orgich.org

Validation CharacteristicPurpose for Impurity Quantification
Accuracy To determine the closeness of the test results to the true value. Assessed by analyzing samples spiked with a known amount of this compound. europa.eu
Precision To measure the degree of scatter between a series of measurements. Includes repeatability (short-term) and intermediate precision (within-laboratory variations). europa.eu
Specificity To ensure the method can unequivocally assess this compound in the presence of other components, such as the main drug substance, other impurities, and excipients. fda.gov
Quantitation Limit (QL) The lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy. fda.gov
Linearity The ability to elicit test results that are directly proportional to the concentration of this compound within a given range. ikev.org
Range The interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have suitable accuracy, precision, and linearity. europa.eu
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. fda.gov

This table summarizes the key performance characteristics that must be validated for an analytical procedure intended to quantify this compound, as per ICH Q2(R2). fda.goveuropa.euikev.org

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu this compound must be assessed under this guideline, which applies throughout all stages of clinical development. premier-research.com

The assessment process begins with a computational toxicology analysis of the impurity's structure to identify any structural alerts for mutagenicity using (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies. nihs.go.jp Based on this assessment and any subsequent experimental data, the impurity is classified: asianjpr.com

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Impurities with a structural alert for mutagenicity, but with no or insufficient data to confirm it.

Class 4: Impurities with a structural alert that is shared with the drug substance or related compounds that have tested negative for mutagenicity. fda.gov

Class 5: Impurities with no structural alert for mutagenicity or impurities that have tested negative in a bacterial mutation assay. ich.org

If this compound is classified as Class 1, 2, or 3, it must be controlled at or below a compound-specific acceptable limit or a universal limit known as the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for long-term treatment. fda.gov A negative result in a bacterial reverse mutation (Ames) test is generally sufficient to classify an impurity as Class 5, at which point it can be controlled according to ICH Q3A/B guidelines. nihs.go.jp

Pharmacopoeial Requirements and Standards for Mitiglinide and its Impurities

Major pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), establish legally enforceable standards for drug substances and products. These standards include specific tests, procedures, and acceptance criteria for quality.

A monograph for Mitiglinide in a specific pharmacopoeia would likely include an impurity test. This test may list "this compound" as a specified impurity with a defined acceptance criterion (limit). Alternatively, if it is not individually listed, it would be controlled as an unspecified impurity under a general limit. The control of impurities in pharmacopoeial monographs is generally aligned with the principles established in the ICH Q3A and Q3B guidelines. uspnf.com Therefore, compliance with pharmacopoeial standards is a mandatory requirement for the commercialization of Mitiglinide in regions where those pharmacopoeias are recognized.

Risk Assessment Frameworks for Impurity Control in Pharmaceutical Quality Systems

Modern pharmaceutical quality management relies on a proactive, risk-based approach to control impurities. This ensures that manufacturing processes are designed and controlled to consistently produce a drug substance of the required purity.

The ICH Q9 guideline, Quality Risk Management, provides a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. dergipark.org.trpharmtech.com Applying ICH Q9 to the control of this compound involves a structured process to understand and mitigate the risks of its formation and persistence in the final API.

The risk management process can be broken down into key stages:

Risk Identification: This stage involves identifying all potential sources of this compound. This requires a thorough understanding of the manufacturing process, including the starting materials, intermediates, reagents, solvents, and reaction conditions. Potential degradation pathways under various storage and stress conditions are also considered. ijnrd.org

Risk Analysis: The likelihood of Impurity E forming from each identified source and the ability to detect it are estimated. This analysis connects specific process parameters or material attributes to the level of the impurity.

Risk Evaluation: The risk is evaluated by comparing the analyzed risk against given risk criteria. For an impurity, the primary concern is exceeding the established, qualified safety limit. The severity of the risk is directly linked to the potential impact on patient safety. pharmtech.com

Table 2: Illustrative Risk Assessment for this compound

Potential Source (Risk Factor) Potential Cause Likelihood of Occurrence Severity if Limit is Exceeded Detectability Initial Risk Priority
Starting Material X Incomplete reaction or carry-over of a related substance. Medium High High Medium
Step 3 Reaction Temperature Exceeding validated temperature range leads to side-product formation. Low High High Low
Purification Step (Crystallization) Inefficient purging of Impurity E. Medium High High Medium

This risk assessment process helps to prioritize and focus control efforts on the most significant risk factors. biopharminternational.com

Based on the outcomes of the risk assessment, a comprehensive control strategy is developed to ensure that this compound is consistently maintained below its specified limit. nih.gov A control strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. biopharminternational.com

The strategy for controlling Impurity E would integrate controls at multiple points in the manufacturing process:

Raw Material Controls: Establishing strict specifications for starting materials and reagents that are known to be precursors to Impurity E.

In-Process Controls (IPCs): Implementing monitoring at critical process steps identified in the risk assessment. For example, using HPLC to monitor the level of Impurity E after the reaction step where it is most likely to form, ensuring it is below a certain action limit before proceeding.

Purification Process Validation: Demonstrating through validation studies that the purification steps, such as crystallization or chromatography, are effective and consistent in removing Impurity E to the desired level.

Final API Specification: The ultimate control is the test for this compound in the final drug substance specification. This includes a validated analytical method (e.g., HPLC) and a defined acceptance criterion (e.g., Not More Than 0.15%).

Table 3: Example Control Strategy Elements for this compound

Control Point Parameter to be Controlled Control Method Acceptance Criterion/Limit
Starting Material X Purity Assay and Impurity Profile Supplier Qualification & Incoming HPLC Testing Impurity Z (precursor) ≤ 0.10%
Step 3 Reaction Reaction Temperature & Time Calibrated probes and automated process control 50 ± 2 °C for 4-6 hours
In-Process Control (Post-Reaction) Level of Impurity E In-process HPLC analysis Impurity E ≤ 1.0%
Final Purification Step Purging of Impurity E Process Validation (Spiking studies) Demonstrate >95% removal

This multi-faceted control strategy, rooted in a scientific and risk-based understanding of the manufacturing process, provides a high degree of assurance that the quality of each batch of Mitiglinide is consistently maintained and safe for patient use.

Future Directions in Research on Mitiglinide Impurity E

Development of Novel and More Sensitive Analytical Techniques for Trace Level Detection

The accurate detection and quantification of pharmaceutical impurities, especially at trace levels, are critical for quality control. Future research in this area for Mitiglinide Impurity E is poised to move beyond conventional methods towards more sophisticated and sensitive analytical technologies.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for the separation and identification of impurities. nih.govnih.gov The development of novel stationary phases with enhanced selectivity for Mitiglinide and its impurities could lead to improved resolution and more accurate quantification of Impurity E. Furthermore, the application of tandem mass spectrometry (MS/MS) can provide detailed structural information, aiding in the unambiguous identification of trace-level impurities. nih.gov

Another promising direction is the exploration of advanced hyphenated techniques such as liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy. This would allow for the direct structural elucidation of impurities as they are separated, eliminating the need for lengthy isolation procedures.

The following table outlines potential advanced analytical techniques and their advantages for the detection of this compound:

Analytical TechniquePotential Advantages for this compound Detection
UPLC-QTOF-MS High resolution and mass accuracy for confident identification of trace impurities.
LC-NMR Direct structural elucidation without the need for impurity isolation.
Supercritical Fluid Chromatography (SFC) Orthogonal selectivity to reversed-phase LC, potentially resolving co-eluting impurities.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Provides an additional dimension of separation based on ion shape and size, enhancing peak capacity.

These advanced methods will be instrumental in setting new benchmarks for the detection limits and specificity in the analysis of this compound.

Advanced Mechanistic Studies on Impurity E Formation and Mitigation

A thorough understanding of the formation pathways of this compound is fundamental to developing effective control strategies. Future research should focus on detailed mechanistic studies to pinpoint the specific reaction conditions and intermediates that lead to its generation during the synthesis of Mitiglinide.

Such studies would involve a combination of experimental and computational approaches. Isotope labeling studies, for instance, can trace the origin of atoms in the impurity molecule, providing definitive evidence for proposed reaction mechanisms. Kinetic modeling of the reaction can help in understanding the rate of formation of Impurity E under different process parameters such as temperature, pH, and reactant concentrations.

Once the formation mechanism is elucidated, targeted mitigation strategies can be developed. These may include:

Modification of Reaction Conditions: Optimizing temperature, pressure, and reaction time to disfavor the pathway leading to Impurity E.

Alternative Reagents and Catalysts: Employing more selective reagents or catalysts that promote the desired reaction while minimizing side reactions.

In-process Control: Implementing real-time monitoring of the reaction to detect the onset of Impurity E formation and allow for timely intervention.

By unraveling the intricate chemistry behind the formation of this compound, its presence in the final API can be significantly minimized.

Integration of Artificial Intelligence and Machine Learning in Impurity Profiling and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) offers transformative potential in the field of pharmaceutical impurity profiling. These technologies can be leveraged to predict the formation of impurities like this compound based on a multitude of factors.

Machine learning models can be trained on large datasets comprising information on chemical reactions, starting materials, reagents, and process conditions. These models can then identify complex patterns and correlations that may not be apparent through traditional analysis, thereby predicting the likelihood of the formation of specific impurities.

Key applications of AI and ML in this context include:

Predictive Impurity Profiling: Developing algorithms that can predict the complete impurity profile of a synthetic route, including the potential presence of this compound.

Reaction Optimization: Using ML to identify optimal reaction conditions that maximize the yield of Mitiglinide while minimizing the formation of Impurity E.

In Silico Toxicology Assessment: Employing AI-powered tools to predict the potential toxicity of identified impurities, helping to prioritize which impurities require the most stringent control.

The integration of AI and machine learning into the development and manufacturing of Mitiglinide can lead to a more proactive and predictive approach to impurity control.

Green Chemistry Approaches to Minimize Impurity E Generation in Mitiglinide Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally sustainable and often result in higher purity products. Future research should explore the application of these principles to the synthesis of Mitiglinide with the specific goal of minimizing the generation of Impurity E.

Key green chemistry strategies that could be investigated include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com

Catalytic Reactions: Utilizing highly efficient and selective catalysts to direct the reaction towards the desired product and away from impurity-forming pathways. Biocatalysis, using enzymes, can offer exceptional selectivity under mild reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.

Continuous Flow Chemistry: Implementing continuous manufacturing processes can offer better control over reaction parameters, leading to improved consistency and reduced impurity formation compared to traditional batch processing.

The following table summarizes potential green chemistry approaches and their impact on minimizing this compound:

Green Chemistry PrincipleApplication in Mitiglinide SynthesisPotential Impact on Impurity E Generation
Prevention Designing the synthesis to avoid the formation of byproducts.Direct minimization of Impurity E.
Atom Economy Optimizing reactions to incorporate all starting materials into the final product.Reduction of waste and potential precursors to Impurity E.
Less Hazardous Chemical Syntheses Using less toxic reagents and reaction conditions.May alter reaction pathways to disfavor Impurity E formation.
Use of Catalysis Employing selective catalysts to enhance reaction efficiency and specificity.Significant reduction in side reactions leading to Impurity E.

By embracing green chemistry, the synthesis of Mitiglinide can be made not only more environmentally friendly but also inherently safer and of higher quality, with a reduced propensity for the formation of impurities like Impurity E.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Mitiglinide Impurity E in pharmaceutical formulations?

  • Methodological Answer : The identification and quantification of this compound require advanced chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is commonly used for initial separation and quantification, especially for impurities present at levels ≥0.1% . For structural elucidation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to confirm molecular identity and fragmentation patterns . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace-level impurities due to its high sensitivity and specificity .

Q. What validation parameters are essential for ensuring the reliability of analytical methods targeting this compound?

  • Methodological Answer : Method validation must include specificity (to distinguish the impurity from the API and other impurities), accuracy (recovery studies within 80–120%), linearity (R² ≥0.99), and robustness (variations in pH, temperature, or mobile phase). Solution stability studies under stressed conditions (e.g., heat, light) are also required to ensure method reproducibility. Data from multiple sample batches should be collected to establish precision .

Advanced Research Questions

Q. How can researchers address challenges in developing stability-indicating methods for this compound under diverse storage conditions?

  • Methodological Answer : Stability-indicating methods must account for degradation pathways (e.g., hydrolysis, oxidation) by incorporating forced degradation studies. Experimental design should include:

  • Stress Conditions : Acid/alkali hydrolysis (0.1–1M HCl/NaOH), oxidative stress (3% H₂O₂), thermal stress (40–80°C), and photolytic exposure .
  • Data Analysis : Resolution between degradation products and the API should exceed 2.0. Use kinetic modeling to predict impurity growth under long-term storage .
  • Validation : Ensure method specificity for degraded samples and linearity across the expected impurity range (0.05–1.0%) .

Q. What strategies resolve discrepancies in impurity quantification when using different analytical platforms (e.g., HPLC vs. LC-MS/MS)?

  • Methodological Answer : Cross-platform discrepancies often arise from differences in detection limits or matrix effects. To mitigate:

  • Calibration Harmonization : Use certified reference standards for both the API and impurity to calibrate instruments.
  • Matrix Effect Studies : Evaluate ion suppression/enhancement in LC-MS/MS by spiking placebo matrices with known impurity concentrations .
  • Statistical Analysis : Apply Bland-Altman plots or regression analysis to compare results from HPLC and LC-MS/MS, ensuring ≤10% variability .

Q. How can structural ambiguity in this compound be resolved when spectral data conflicts with predicted fragmentation patterns?

  • Methodological Answer : Conflicting spectral data require multi-technique corroboration:

  • HRMS : Confirm molecular formula via exact mass (<5 ppm error).
  • NMR : Assign ¹H/¹³C signals and compare with predicted chemical shifts using computational tools (e.g., ACD/Labs or MestReNova).
  • Isotopic Labeling : Synthesize deuterated analogs to validate fragmentation pathways in MS/MS .

Q. What ethical and procedural safeguards ensure data integrity in impurity profiling studies?

  • Methodological Answer : Implement:

  • Blind Analysis : Conduct analyses without prior knowledge of sample identity to reduce bias.
  • Audit Trails : Document all raw data, instrument parameters, and manual integrations.
  • Attention Checks : Include open-ended questions in lab notebooks to detect procedural anomalies .

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